molecular formula C26H28N4O4 B3975484 (3-METHOXYPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE

(3-METHOXYPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE

Cat. No.: B3975484
M. Wt: 460.5 g/mol
InChI Key: YPKZQLKQNLHBQT-UHFFFAOYSA-N
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Description

(3-METHOXYPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a nitrophenyl group, and a piperazino group

Properties

IUPAC Name

(3-methoxyphenyl)-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-34-23-9-5-8-21(18-23)26(31)29-16-14-28(15-17-29)22-10-11-25(30(32)33)24(19-22)27-13-12-20-6-3-2-4-7-20/h2-11,18-19,27H,12-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKZQLKQNLHBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHOXYPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE typically involves multiple steps, including nitration, reduction, and coupling reactions. One common method starts with the nitration of a methoxyphenyl precursor to introduce the nitro group. This is followed by the reduction of the nitro group to an amine, which is then coupled with a phenethylamine derivative. The final step involves the formation of the piperazino ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-METHOXYPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-METHOXYPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-METHOXY-3-NITRO-PHENYL)-PHENYL-METHANONE
  • 4’-Methoxy-3’-nitroacetophenone
  • (4-METHOXY-PHENYL)-(4-NITRO-PHENYL)-METHANONE

Uniqueness

(3-METHOXYPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE is unique due to its combination of functional groups and the presence of a piperazino ring This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-METHOXYPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE
Reactant of Route 2
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(3-METHOXYPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE

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